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Compound of Interest

Compound Name: Compound 401

Cat. No.: B1669304

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 401, with the formal name 2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one,
is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and
mammalian target of rapamycin (mTOR).[1][2] This technical guide provides a comprehensive
overview of its biochemical properties, mechanism of action, and key experimental data. The
information presented herein is intended to support researchers and drug development
professionals in evaluating and utilizing this compound for further investigation. All quantitative
data are summarized in structured tables, and detailed experimental protocols for key assays
are provided. Additionally, signaling pathways and experimental workflows are visualized using
Graphviz diagrams to facilitate a deeper understanding of its biological context and
experimental application.

Chemical and Physical Properties

Compound 401 is a synthetic, cell-permeable small molecule.[3][4] Its key chemical and
physical properties are summarized in the table below.
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Property Value Reference

CAS Number 168425-64-7 [L[21[31[5]

2-(4-morpholinyl)-4H-

Formal Name pyrimido[2,1-alisoquinolin-4- [2]

one
Molecular Formula C16H15N302 [11[3]
Molecular Weight 281.31 g/mol [11121[3]
Purity >98%
Appearance Crystalline solid

N Soluble in DMSO (up to 10
Solubility [11[3]
mM) and ethanol (up to 5 mM)

Storage Store at room temperature [1][2]

Mechanism of Action and Biological Activity

Compound 401 is a reversible and selective inhibitor of DNA-PK and mTOR, two key kinases
involved in cell survival, proliferation, and DNA damage repair.[1][2]

Kinase Inhibitory Activity

The inhibitory potency of Compound 401 against various kinases has been determined
through in vitro kinase assays. The half-maximal inhibitory concentrations (ICso) are presented
below, demonstrating its selectivity for DNA-PK and mTOR over other related kinases such as
PI3K, ATM, and ATR.[1][2]
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Target Kinase ICs0 (M) Reference
DNA-PK 0.28 [1][2]
mTOR 5.3 [1][2]
PI3K (p110a/p85a) >100 [1][2]
ATM >100 [1][2]
ATR >100 [1](2]

Cellular Effects

In cellular contexts, Compound 401 has been shown to:

« Inhibit the phosphorylation of downstream targets of mTOR, including S6 kinase 1 (S6K1)
and Akt (at serine 473), in various cell lines.

« Inhibit the proliferation of mouse embryonic fibroblasts (MEFs) that are deficient in the
tuberous sclerosis complex 1 (TSC1-/-), which exhibit hyperactive mTOR signaling, with an
ICso0 of 2 uM.

e Induce apoptosis in TSC1-/- MEFs.

Signaling Pathways

Compound 401 exerts its effects by intervening in the DNA damage response and mTOR

signaling pathways.
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Figure 1: Simplified signaling pathway of DNA-PK and mTOR inhibited by Compound 401.

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the primary literature for
Compound 401.

In Vitro Kinase Inhibition Assay (Adapted from Griffin et
al., 2005)

This protocol describes the determination of the inhibitory activity of Compound 401 against
DNA-PK.

¢ Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCI (pH
7.5), 10 mM MgClz, 1 mM DTT, 2 mM ATP, and 10 pg/mL of a biotinylated peptide substrate
(e.g., a p53-derived peptide).

e Enzyme and Inhibitor Addition: Add purified DNA-PK enzyme to the reaction mixture.
Subsequently, add varying concentrations of Compound 401 (typically in a serial dilution).

e Initiation and Incubation: Initiate the kinase reaction by adding [y-32P]ATP. Incubate the
mixture at 30°C for a specified time (e.g., 10 minutes).

e Reaction Termination: Stop the reaction by adding a solution of 7.5 M guanidine
hydrochloride.

o Substrate Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate
to capture the biotinylated peptide substrate. Wash the plate to remove unincorporated [y-
32P]ATP.

» Quantification: Measure the amount of incorporated 32P using a scintillation counter.

» |Cso Determination: Calculate the ICso value by plotting the percentage of kinase inhibition
against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt and S6K1 Phosphorylation
(Adapted from Ballou et al., 2007)

This protocol details the procedure to assess the effect of Compound 401 on the
phosphorylation of mTOR signaling targets.
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e Cell Culture and Treatment: Culture cells (e.g., Rat-1 fibroblasts or M059J glioma cells) in
appropriate media. Treat the cells with Compound 401 at the desired concentration (e.g., 10
uM) for a specified duration.

o Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a
radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase
inhibitors.

o Protein Quantification: Determine the protein concentration of the cell lysates using a
standard method such as the Bradford assay.

o SDS-PAGE and Electrotransfer: Denature the protein lysates by boiling in Laemmli sample
buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a
polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473)
and phosphorylated S6K1 (Thr389) overnight at 4°C.

o Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and visualize the signal using an appropriate imaging system.

» Normalization: Strip the membrane and re-probe with antibodies against total Akt and total
S6K1 to ensure equal protein loading.

Cell Proliferation Assay (Adapted from Ballou et al.,
2007)
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This protocol is for determining the effect of Compound 401 on the proliferation of TSC1-/- and
TSC1+/+ mouse embryonic fibroblasts (MEFSs).

e Cell Seeding: Seed TSC1-/- and TSC1+/+ MEFs in 96-well plates at a suitable density.

e Compound Treatment: After allowing the cells to adhere, treat them with various
concentrations of Compound 401.

¢ Incubation: Incubate the cells for a period of 72 hours.

 Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar colorimetric
assay.

o Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the
percentage of cell proliferation relative to untreated control cells. Determine the ICso value for
cell proliferation inhibition.

Apoptosis Assay (Adapted from Ballou et al., 2007)

This protocol is for detecting apoptosis induced by Compound 401 in TSC1-/- MEFs.

o Cell Treatment: Treat TSC1-/- MEFs with Compound 401 at a concentration known to inhibit
proliferation (e.g., 10 uM).

o Cell Staining: After the desired treatment period (e.g., 24-48 hours), harvest the cells and
stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's
instructions.

o Flow Cytometry: Analyze the stained cells using a flow cytometer.

o Data Interpretation:
o Annexin V-positive, Pl-negative cells are considered to be in early apoptosis.
o Annexin V-positive, Pl-positive cells are in late apoptosis or necrosis.

o Quantify the percentage of apoptotic cells in the treated and untreated populations.
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Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures involving
Compound 401.
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Figure 2: General experimental workflow for profiling the activity of Compound 401.
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Conclusion

Compound 401 (CAS 168425-64-7) is a valuable research tool for investigating the roles of
DNA-PK and mTOR in cellular processes such as DNA repair, cell growth, and apoptosis. Its
selectivity profile makes it a more precise tool for studying mTOR signaling compared to less
specific inhibitors like LY294002. The detailed protocols and data presented in this guide are
intended to provide a solid foundation for researchers to design and execute further studies to
elucidate the therapeutic potential of targeting DNA-PK and mTOR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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